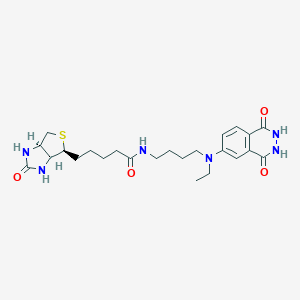

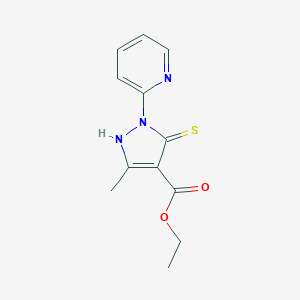

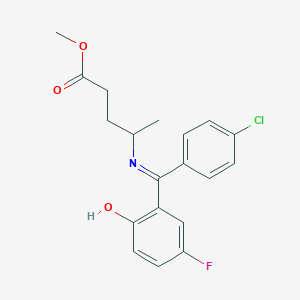

![molecular formula C16H11N3O B012096 [2,2':6',2''-Terpyridine]-4'-carbaldehyde CAS No. 108295-45-0](/img/structure/B12096.png)

[2,2':6',2''-Terpyridine]-4'-carbaldehyde

Overview

Scientific Research Applications

Chiral Schiff Base Ligand Production : It is used in one-pot reactions to produce chiral Schiff base ligands for metal ions (Constable et al., 2010).

Transition Metal Complex Applications : Terpyridines, including [2,2':6',2''-Terpyridine]-4'-carbaldehyde, and their transition metal complexes are utilized in materials science, biomedicine, and organometallic catalysis (Winter et al., 2011).

Macromolecular Chemistry and Nanoscience : Its reaction with alkoxide nucleophiles leads to 4′-functionalized 2,2':6',2''-terpyridines, useful in macromolecular chemistry and nanoscience (Andres et al., 2003).

Preparation of Homoleptic and Heteroleptic Ruthenium(II) Complexes : The compound is involved in the preparation of various metal complexes, offering potential in coordination chemistry (Fallahpour et al., 1999).

Synthesis of Metal Complexes : Methods for synthesizing thienyl-substituted 2,2':6',2''-terpyridines, leading to the formation and characterization of various metal complexes, have been described (Constable et al., 2004).

Functionalized Ligand Design : The synthesized ester-substituted oligopyridines from this compound can be transformed into alcohols or acids, which is crucial for designing ligands with different functionalities (El-Ghayoury & Ziessel, 2000).

Supramolecular Chemistry and Luminescent Complexes : It is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).

Sensor Development : New 2,2':6',2''-terpyridines have been developed as colorimetric and fluorescent sensors for ions like fluoride (Cao et al., 2014).

Magnetic Properties and Theoretical Calculations : Synthesized diradicals display intramolecular ferromagnetic interaction, explored through ESR spectroscopy, indicating its potential in magnetic and theoretical studies (Zoppellaro et al., 2003).

Mechanism of Action

Target of Action

[2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde, also known as Terpy or Tpy, is a tridentate ligand . It coordinates with metal centers to form complexes . These complexes have been found to exhibit anticancer properties .

Mode of Action

The compound interacts with its targets through the formation of complexes . For instance, platinum (II) complexes with 4’-substituted-2,2’:6’,2’'-terpyridine derivatives have been synthesized and characterized . These complexes have shown to disrupt the mitophagy-related protein expression, dissipate the mitochondrial membrane potential, elevate the [Ca 2+] and reactive oxygen species levels, promote mitochondrial DNA damage, and reduce the adenosine triphosphate and mitochondrial respiratory chain levels .

Biochemical Pathways

The compound affects the mitophagy pathway, a selective autophagic process involved in degrading dysfunctional mitochondria . The disruption of this pathway leads to various downstream effects, including changes in protein expression, mitochondrial membrane potential, and reactive oxygen species levels .

Pharmacokinetics (ADME Properties)

It is generally recognized that these properties play a crucial role in the effectiveness of a drug

Result of Action

The action of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde results in molecular and cellular effects, particularly in cancer cells . The compound has been found to exhibit selective cytotoxicity against certain cancer cells . Moreover, it has been observed to interact with CT-DNA in the embedding mode .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde. These factors can include natural and socioeconomic conditions, such as natural resources, climate, and political systems . .

properties

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMKUPMTILFZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460975 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108295-45-0 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

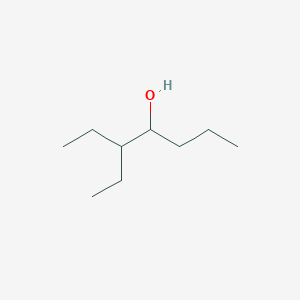

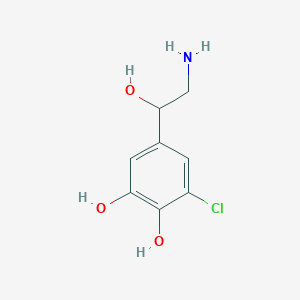

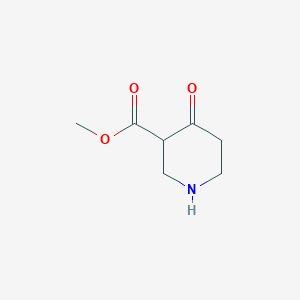

![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)

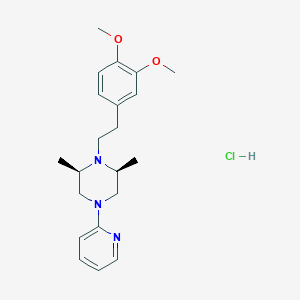

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)